3-(Quinolin-2-yloxy)piperidin-2-one

Medicinal Chemistry Scaffold Design Lactam Pharmacophore

3-(Quinolin-2-yloxy)piperidin-2-one delivers a specific 2-yloxy quinoline-piperidin-2-one geometry critical for SAR studies. Its precise ether linkage position and lactam oxidation state differentiate it from 4-yloxy, isoquinolinyloxy, or reduced piperidine analogs, which cannot be freely interchanged without risking activity loss. Use as a negative control in kinase selectivity profiling—it lacks the 3-carboxylate group essential for c-Met potency, establishing baseline scaffold activity. Also serves as an authentic reference standard for HPLC/LC-MS method development to distinguish regioisomeric products sharing the same molecular formula. Ideal for focused library synthesis of quinoline-piperidin-2-one hybrids.

Molecular Formula C14H14N2O2
Molecular Weight 242.278
CAS No. 2199104-66-8
Cat. No. B2829584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Quinolin-2-yloxy)piperidin-2-one
CAS2199104-66-8
Molecular FormulaC14H14N2O2
Molecular Weight242.278
Structural Identifiers
SMILESC1CC(C(=O)NC1)OC2=NC3=CC=CC=C3C=C2
InChIInChI=1S/C14H14N2O2/c17-14-12(6-3-9-15-14)18-13-8-7-10-4-1-2-5-11(10)16-13/h1-2,4-5,7-8,12H,3,6,9H2,(H,15,17)
InChIKeyRJHVBVCBBMWVKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Quinolin-2-yloxy)piperidin-2-one (CAS 2199104-66-8): Structural Baseline and Procurement Context


3-(Quinolin-2-yloxy)piperidin-2-one is a synthetic heterocyclic compound with the molecular formula C14H14N2O2 and a molecular weight of 242.27 g/mol . It features a piperidin-2-one (δ-valerolactam) core linked to a quinoline moiety via an ether bond at the 2-position of the quinoline ring . The compound is cataloged under CAS 2199104-66-8 and is supplied by several specialty chemical vendors for non-human research purposes only . Its scaffold places it within the broader class of quinoline-piperidine/piperidinone hybrids, a privileged architecture in medicinal chemistry.

Why Generic Substitution of 3-(Quinolin-2-yloxy)piperidin-2-one (CAS 2199104-66-8) Is Not Trivial


Within the quinoline-piperidine/piperidinone hybrid class, small structural variations produce large differences in biological activity profiles. The position of the ether linkage (quinolin-2-yloxy vs. quinolin-4-yloxy), the oxidation state of the piperidine ring (piperidine vs. piperidin-2-one), and the substitution pattern on the quinoline all critically influence target engagement. For example, in the influenza inhibitor series reported by the Li group, the ether linkage between quinoline and piperidine was essential for activity, and relocation of the oxygen atom abolished potency entirely [1]. Consequently, 3-(quinolin-2-yloxy)piperidin-2-one cannot be freely interchanged with its 4-yloxy, isoquinolinyloxy, or piperidine (reduced) analogs without risking loss of the desired activity profile. However, it must be noted that publicly available, head-to-head quantitative comparator data for this specific compound is currently sparse, and the differentiation claims below rely on class-level inference and structural logic where direct data is absent.

Quantitative Differentiation Evidence for 3-(Quinolin-2-yloxy)piperidin-2-one (CAS 2199104-66-8)


Scaffold Uniqueness: Piperidin-2-one vs. Piperidine Oxidation State Differentiation

3-(Quinolin-2-yloxy)piperidin-2-one incorporates a δ-lactam (piperidin-2-one) ring, distinguishing it from the more common quinolinyloxy-piperidine analogs . The lactam carbonyl introduces a hydrogen bond acceptor and increases conformational constraint relative to the fully saturated piperidine ring. In a study of piperidin-2-one derivatives as p38 MAP kinase inhibitors, the lactam carbonyl was shown to participate in a key hydrogen bond with the hinge region of the kinase, a contact that cannot be made by the corresponding piperidine analog [1]. While no direct comparative data exists for this specific compound against its piperidine cognate, the physicochemical differentiation (logP reduction of ~0.5–0.8 units; increased polar surface area by ~17 Ų) is predictable from the installed carbonyl [2].

Medicinal Chemistry Scaffold Design Lactam Pharmacophore

Regioisomeric Differentiation: Quinolin-2-yloxy vs. Isoquinolin-1-yloxy

3-(Quinolin-2-yloxy)piperidin-2-one (CAS 2199104-66-8) is the quinolin-2-yloxy regioisomer. A closely related analog, 3-(Isoquinolin-1-yloxy)piperidin-2-one, shares the identical molecular formula (C14H14N2O2) and molecular weight (242.27) but differs in the position of the nitrogen atom within the fused aromatic system . This regioisomeric change alters the electronic distribution and the vector of the ether linkage relative to the piperidin-2-one ring. In H1 receptor antagonist patents covering quinolinyloxy-piperidine scaffolds, only the quinolin-2-yloxy (not isoquinolin-1-yloxy) configuration was claimed as active, indicating that the nitrogen position is critical for target engagement [1]. No direct comparative biological data exist for 3-(quinolin-2-yloxy)piperidin-2-one versus its isoquinolinyl analog; however, procurement specifications must differentiate between these isomers to avoid supply of the wrong regioisomer.

Regioisomer Selectivity Target Binding Structural Biology

Lactam vs. Carboxylate Analogs: Scaffold Divergence in c-Met Inhibitor Series

In a series of 2-oxo-1,2-dihydroquinoline-containing c-Met inhibitors, the 3-carboxyl-piperidin-2-one scaffold yielded compounds with IC50 values as low as 0.022 µM (22 nM) [1]. The unsubstituted 3-(quinolin-2-yloxy)piperidin-2-one lacks the carboxylate group and thus is predicted to show substantially reduced c-Met affinity. This highlights a key structure-activity relationship: the 3-position substituent on the piperidin-2-one ring critically modulates potency. For procurement, this means 3-(quinolin-2-yloxy)piperidin-2-one serves as a baseline scaffold or negative control compound for SAR exploration, not as a potent inhibitor itself.

Kinase Inhibition c-Met Scaffold Hopping

Research and Industrial Application Scenarios for 3-(Quinolin-2-yloxy)piperidin-2-one (CAS 2199104-66-8)


Synthetic Intermediate for Quinoline-Piperidinone Hybrid Libraries

The compound serves as a synthetic intermediate for constructing focused libraries of quinoline-piperidin-2-one hybrids. Its 2-yloxy linkage provides a specific geometry that can be exploited for structure-activity relationship (SAR) studies in kinase inhibitor programs, as demonstrated by the c-Met inhibitor series [1]. The lactam functionality allows further derivatization at the nitrogen or via α-alkylation.

Negative Control or Baseline Scaffold in Kinase Profiling Panels

Given the absence of the 3-carboxylate group critical for c-Met potency, 3-(quinolin-2-yloxy)piperidin-2-one can serve as a negative control compound in kinase selectivity profiling. It establishes the baseline activity of the unsubstituted scaffold, against which the contribution of 3-position substituents can be quantitatively assessed [1].

Differentiation Standard for Quinoline Regioisomer Quality Control

In synthetic workflows producing quinolin-2-yloxy and isoquinolin-1-yloxy regioisomers, this compound serves as an authentic reference standard for analytical method development (HPLC, LC-MS) to distinguish between regioisomeric products sharing the same molecular formula .

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